molecular formula C20H21N3O3S2 B12144456 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12144456
M. Wt: 415.5 g/mol
InChI Key: DUERKBXZKUKFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5,6-Dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Thieno[2,3-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a thiophene derivative and a suitable amine, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Introduction of the Prop-2-en-1-yl Group: : This can be accomplished through alkylation reactions. The thieno[2,3-d]pyrimidine intermediate can be treated with an allyl halide in the presence of a base such as potassium carbonate (K₂CO₃).

  • Attachment of the Sulfanyl Group: : This step involves the nucleophilic substitution of a halogenated intermediate with a thiol compound, often under basic conditions.

  • Formation of the Final Acetamide Derivative: : The final step typically involves the acylation of the intermediate with 2-methoxyphenylacetyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine core, potentially forming alcohol derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group. Halogenated reagents can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various alkylated or arylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structural features enable interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The sulfanyl group may enhance binding affinity through additional interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the core structure and may exhibit similar biological activities.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups often show enhanced biological activity due to improved binding interactions.

    Acetamide Derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide lies in its combination of structural features, which may confer a distinct profile of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O3S2/c1-5-10-23-19(25)17-12(2)13(3)28-18(17)22-20(23)27-11-16(24)21-14-8-6-7-9-15(14)26-4/h5-9H,1,10-11H2,2-4H3,(H,21,24)

InChI Key

DUERKBXZKUKFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.